![molecular formula C8H13NO2 B2639868 8-Hydroxy-6-azaspiro[3.5]nonan-5-one CAS No. 2169487-42-5](/img/structure/B2639868.png)
8-Hydroxy-6-azaspiro[3.5]nonan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-6-azaspiro[3.5]nonan-5-one is a unique chemical compound with diverse applications in scientific research. It exhibits remarkable properties that can be employed in various fields, such as medicinal chemistry, materials science, and organic synthesis, facilitating innovative discoveries and advancements.
科学的研究の応用
8-Hydroxy-6-azaspiro[3.5]nonan-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
作用機序
Target of Action
8-Hydroxy-6-azaspiro[3.5]nonan-5-one primarily targets specific receptors or enzymes within the body, depending on its intended application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. These targets play crucial roles in regulating physiological processes, and the interaction with this compound can modulate their activity to achieve desired therapeutic effects .
Mode of Action
The mode of action of this compound involves binding to its primary targets, such as receptors or enzymes. This binding can either activate or inhibit the target’s function. For example, if this compound binds to a receptor, it may mimic the action of a natural ligand, leading to receptor activation and subsequent signal transduction. Alternatively, it may block the receptor, preventing the natural ligand from binding and thus inhibiting the receptor’s activity .
Biochemical Pathways
This compound affects various biochemical pathways depending on its target. For instance, if it targets a metabolic enzyme, it can alter the metabolic pathway by either enhancing or inhibiting the enzyme’s activity. This can lead to changes in the levels of metabolites and downstream effects on cellular functions. The specific pathways affected by this compound depend on its target and the biological context in which it is used .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability and therapeutic efficacy. After administration, this compound is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolism, primarily in the liver, where it may be converted into active or inactive metabolites. Finally, it is excreted from the body through urine or feces. The ADME properties of this compound determine its concentration in the bloodstream and tissues, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its target and mode of action. For example, if it activates a receptor, it can lead to changes in gene expression, protein synthesis, and cellular signaling pathways. These changes can result in therapeutic effects, such as pain relief, anti-inflammatory effects, or modulation of neurotransmitter levels. The specific effects of this compound depend on its target and the biological context in which it is used .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to targets. Temperature variations can impact the stability and degradation rate of this compound. Additionally, the presence of other molecules, such as inhibitors or activators, can modulate its activity. Understanding these environmental factors is crucial for optimizing the use of this compound in various applications .
: Source
Safety and Hazards
準備方法
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
8-Hydroxy-6-azaspiro[3.5]nonan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
8-Hydroxy-6-azaspiro[3.5]nonan-5-one can be compared with other similar compounds, such as:
8-Hydroxy-5-azaspiro[3.5]nonan-6-one: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group.
6-Hydroxy-5-azaspiro[3.5]nonan-8-one: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications .
特性
IUPAC Name |
8-hydroxy-6-azaspiro[3.5]nonan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGDSACXNTWKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
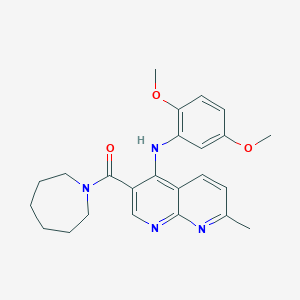
![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2639791.png)
![4-METHOXYBENZALDEHYDE [3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE](/img/structure/B2639792.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)
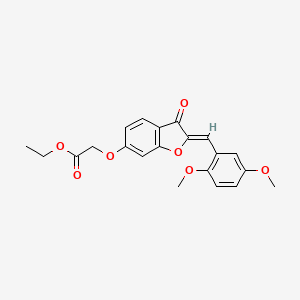
![6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one](/img/structure/B2639797.png)
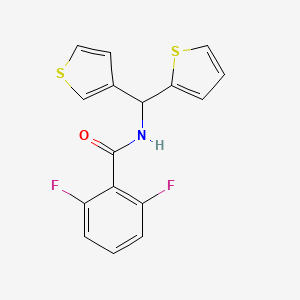
![5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B2639802.png)
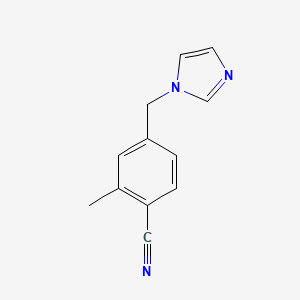
![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)
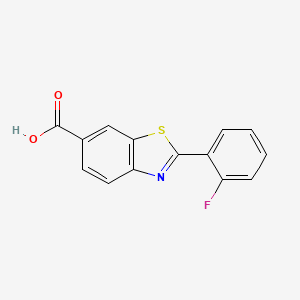
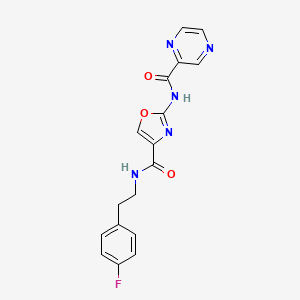
![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2639808.png)
